Secoxyloganin

描述

准备方法

合成路线和反应条件

七叶皂苷可以通过提取和纯化工艺从天然来源(如忍冬)中合成 . 制备方法包括以下步骤:

提取: 首先将植物材料干燥并研磨成细粉。然后使用乙醇提取活性化合物。

纯化: 提取物经受各种色谱技术以分离七叶皂苷.

工业生产方法

七叶皂苷的工业生产通常涉及从植物来源进行大规模提取。该过程包括:

栽培: 种植已知含有七叶皂苷的植物品种。

收获: 在产量最大的最佳时间收集植物材料。

提取和纯化: 使用溶剂和色谱技术以工业规模提取和纯化七叶皂苷.

化学反应分析

Oxidation Reactions

Secoxyloganin can undergo various oxidation reactions, which are crucial for its transformation from secologanin. The oxidation typically involves the conversion of the aldehyde group in secologanin to a carboxylic acid in this compound. Common oxidizing agents used in laboratory settings include:

-

Potassium permanganate

-

Hydrogen peroxide

These reactions lead to the formation of different derivatives that may exhibit altered biological activities.

Reduction Reactions

Reduction reactions can also modify this compound's functional groups, potentially altering its biological properties. Reducing agents commonly employed include:

-

Sodium borohydride

-

Lithium aluminum hydride

These agents facilitate the reduction of carbonyl groups to alcohols or other functional groups, thereby influencing the compound's reactivity and stability.

Substitution Reactions

Substitution reactions at various positions on the this compound molecule can yield new compounds with distinct properties. These reactions may involve nucleophiles or halogens under specific conditions, leading to diverse derivative formations.

Biological Activity and Mechanism of Action

This compound exhibits several biological activities attributed to its chemical structure and reactivity:

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties, which are evaluated using free radical scavenging assays and lipid peroxidation methodologies. The compound shows an IC50 value of less than 26.38 ± 4.56 μg/mL, indicating its potency in neutralizing free radicals .

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound reduces inflammation in animal models, particularly through carrageenan-induced edema assays. The compound's anti-inflammatory effects are dose-dependent, with significant reductions observed at varying dosages .

Interaction with Biological Targets

This compound interacts with various enzymes and proteins within cellular pathways, influencing processes such as oxidative stress response and immune modulation. This interaction is crucial for its pharmacological efficacy.

Biological Activity Assessment

| Activity Type | Methodology | IC50 Value |

|---|---|---|

| Antioxidant | Free radical scavenging | ≤ 26.38 ± 4.56 μg/mL |

| Anti-inflammatory | Carrageenan-induced edema | Dose-dependent effects observed |

科学研究应用

Anticancer Properties

Recent studies have highlighted the potential of secoxyloganin as an anticancer agent. A notable study demonstrated that this compound inhibits the growth of breast cancer MDA-MB-231 cells, showcasing its cytotoxic effects against human breast cancer . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics.

Antiviral Activity

This compound has also been studied for its antiviral properties. Research indicates that it exhibits anti-hepatoma and anti-HBV activities, suggesting its potential use in treating viral infections and liver diseases . The compound's efficacy in modulating viral replication pathways positions it as a promising candidate for antiviral drug development.

Antioxidant and Anti-inflammatory Effects

As an antioxidant, this compound plays a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. Its anti-inflammatory properties have been documented in several studies, where it was shown to reduce inflammation markers in cellular models . This suggests that this compound could be beneficial in treating inflammatory conditions.

Agricultural Applications

In agriculture, this compound has been identified as a natural pesticide. It demonstrates significant activity against pests such as the olive fruit fly (Bactrocera oleae), contributing to integrated pest management strategies . Its role as a plant metabolite enhances plant defense mechanisms, making it valuable for sustainable agricultural practices.

Chemical Characterization and Isolation Techniques

The isolation and characterization of this compound have been facilitated by advancements in chromatography and spectroscopy techniques. These methods allow for the effective extraction and analysis of this compound from plant sources, paving the way for its application in various fields including drug development and natural product research .

Data Tables

Case Studies

- Breast Cancer Cell Line Study : The anticancer effects of this compound were evaluated using MDA-MB-231 cells. Results indicated a significant reduction in cell viability at varying concentrations of the compound, highlighting its potential as a therapeutic agent against breast cancer .

- Anti-HBV Activity Assessment : A study investigating the antiviral properties of this compound found that it significantly inhibited HBV replication in vitro. This suggests that further exploration could lead to new treatments for hepatitis B .

- Pest Management Trials : Field trials demonstrated that formulations containing this compound effectively reduced populations of Bactrocera oleae, supporting its use as a natural pesticide in olive cultivation .

作用机制

相似化合物的比较

七叶皂苷在齐墩果烷型皂苷中是独特的,因为它具有特定的结构和生物活性。类似的化合物包括:

对羟基苯甲酸: 另一种具有类似抗氧化特性的齐墩果烷型皂苷。

七叶皂苷: 各种单萜吲哚生物碱生物合成中的前体.

橄榄苦苷-11-甲酯: 存在于相同的植物物种中,并具有一些生物活性.

生物活性

Secoxyloganin is a secoiridoid glycoside primarily isolated from Lonicera japonica and other plant species. It has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes recent research findings on the biological activity of this compound, presenting data tables, case studies, and detailed analyses of its pharmacological effects.

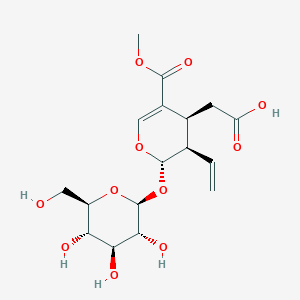

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula is , and it features a complex arrangement of rings and functional groups typical of secoiridoids.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.31 g/mol |

| Solubility | Soluble in water and ethanol |

1. Antioxidant Activity

Recent studies have demonstrated the potent antioxidant properties of this compound. For instance, a study evaluating the methanolic extract of G. viburnoides, which contains this compound, reported significant free radical scavenging activities with an IC50 value of . This suggests that this compound can effectively neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative stress.

2. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory effects in various experimental models. In a study involving carrageenan-induced paw edema in mice, administration of this compound significantly reduced inflammation markers at doses of . The compound was also effective in the Complete Freund's Adjuvant (CFA) model, demonstrating its potential as an analgesic and anti-inflammatory agent.

Table 2: Anti-inflammatory Effects of this compound

| Model | Dose (mg/kg) | Effect Observed |

|---|---|---|

| Carrageenan-induced edema | 3 | Reduced paw edema |

| CFA-induced inflammation | 3 | Decreased mechanical allodynia |

| 100 | Lowered cold sensitivity |

3. Anticancer Activity

The anticancer properties of this compound have been highlighted in recent research. A study focusing on human breast cancer MDA-MB-231 cells revealed that this compound inhibited cell growth effectively, suggesting its potential as a therapeutic agent in cancer treatment . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Table 3: Anticancer Activity of this compound

| Cancer Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 | 10 | Significant growth inhibition |

| 20 | Induction of apoptosis |

Toxicological Profile

Despite its biological activities, the safety profile of this compound has been rigorously evaluated. In acute and subacute toxicity studies conducted on female Swiss mice, no significant toxic effects were observed at doses up to . This indicates a favorable safety margin for potential therapeutic applications.

Table 4: Toxicological Findings

| Treatment Duration | Dose (mg/kg) | Observations |

|---|---|---|

| Acute (14 days) | 2000 | No toxicity detected |

| Subacute (28 days) | 30, 100, 300 | No adverse effects noted |

属性

IUPAC Name |

2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6-8,10,12-14,16-18,21-23H,1,4-5H2,2H3,(H,19,20)/t7-,8+,10-,12-,13+,14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLSOVRLZHTATK-PEYNGXJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(C1CC(=O)O)C=C)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC(=O)O)C=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90974342 | |

| Record name | [3-Ethenyl-2-(hexopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58822-47-2 | |

| Record name | Secoxyloganin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58822-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Secoxyloganin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058822472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-Ethenyl-2-(hexopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SECOXYLOGANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65J8K23L9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。